molecular formula C10H8BrClN2O2 B1405004 ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 1419101-12-4

ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No. B1405004
M. Wt: 303.54 g/mol
InChI Key: XFLVYLVKFXWMFO-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H8BrClN2O2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .


Molecular Structure Analysis

The molecular structure of ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate consists of a pyrrolopyridine core with bromo, chloro, and ethyl carboxylate substituents .

Scientific Research Applications

Potential Applications in Plant Biology and Ethylene Research

Although not directly related to the specified compound, research on ethylene and its precursors in plants offers insights into how similar compounds might be utilized in plant biology. Ethylene, a simple hydrocarbon gas, plays a crucial role in regulating plant growth and development. Studies on its biochemical precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), have revealed its multifaceted role beyond just being a precursor to ethylene. ACC's involvement in plant growth, stress response, and signaling suggests that compounds affecting ethylene synthesis or signaling could be of significant interest in agricultural science and plant physiology (B. V. D. Poel & D. Straeten, 2014).

Role in Environmental and Health Assessments

Research on polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs and PBDFs) provides an example of how halogenated compounds are studied for their environmental persistence and potential health effects. These studies are relevant because they demonstrate the scientific community's interest in understanding the impact of complex halogenated compounds on health and the environment, which could parallel interests in the environmental behavior and toxicity of ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (J. Mennear & C. C. Lee, 1994).

Applications in Organic Synthesis and Material Science

The use of ionic liquids in organic synthesis and material science, as reviewed in the context of electrochemical surface finishing and energy storage technologies, might provide a framework for considering the applications of ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in similar fields. The ability of ionic liquids to dissolve and stabilize various compounds could make them useful solvents or catalysts in the synthesis or modification of pyrrolopyridine derivatives (T. Tsuda, G. Stafford, & C. Hussey, 2017).

Implications for Drug Discovery and Kinase Inhibition

The structural motif of pyrrolo[3,2-b]pyridine is noteworthy in medicinal chemistry, particularly in the design of kinase inhibitors. A review of patents involving pyrazolo[3,4-b]pyridine, a structurally related compound, highlights its versatility in binding to kinases, suggesting that derivatives like ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate could have potential applications in the development of new therapeutic agents (Steve Wenglowsky, 2013).

Future Directions

1H-pyrrolo[2,3-b]pyridine derivatives, including ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, could be further explored for their potential in cancer therapy, given their reported activities against FGFR1, 2, and 3 .

properties

IUPAC Name

ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)9-6(11)8-7(14-9)5(12)3-4-13-8/h3-4,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLVYLVKFXWMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=NC=CC(=C2N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001143473
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 3-bromo-7-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001143473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

CAS RN

1419101-12-4
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 3-bromo-7-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419101-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 3-bromo-7-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001143473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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